N-环戊基-3-硝基吡啶-2-胺

描述

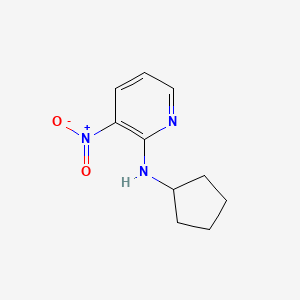

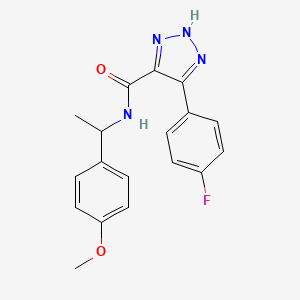

“N-cyclopentyl-3-nitropyridin-2-amine” is a synthetic compound with the linear formula C10H13N3O2 . It belongs to the class of nitropyridines .

Synthesis Analysis

The synthesis of “N-cyclopentyl-3-nitropyridin-2-amine” involves the reaction of cyclopentanamine with 2-chloro-3-nitropyridine in tetrahydrofuran . The reaction mixture is stirred at reflux for 18 hours .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-3-nitropyridin-2-amine” is represented by the linear formula C10H13N3O2 . It has a molecular weight of 207.23 .Chemical Reactions Analysis

The reaction mechanism of nitropyridines, such as “N-cyclopentyl-3-nitropyridin-2-amine”, is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .科学研究应用

用于还原硝基化合物的石墨烯基(光)催化剂

石墨烯基催化剂已被认为在将硝基化合物还原为胺方面具有很高的效率,这是合成药物、染料、聚合物和生物活性分子的关键步骤。石墨烯衍生物的利用提高了还原速率,并提供了高催化能力和直接处理等好处 (Nasrollahzadeh 等人,2020)。

位点选择性芳烃 C-H 胺化

一种利用可见光和氧气形成药物研究中感兴趣的碳氮键的方法已被开发出来,展示了通过活化芳环来创建生物活性化合物的潜力。该策略强调了芳烃胺化的实用性,特别是杂芳基唑,强调了硝基化合物在这些转化中作为中间体的作用 (Romero 等人,2015)。

用硝基芳烃进行烯烃氢胺化

一种通过硝基还原形成碳氮键的新方法,重新利用烯烃和硝基(杂)芳烃,已被引入。此过程产生仲胺,证明了硝基化合物在促进胺合成和功能化方面的灵活性,为传统的芳基胺合成提供了一种正交方法 (Gui 等人,2015)。

酯氨解催化

环糊精对对硝基苯基烷酸酯氨解的影响进行了研究,揭示了在不同情况下的催化和阻滞作用。这项研究突出了环糊精在改变反应速率和机理中所扮演的复杂作用,与硝基化合物及其与胺的相互作用的研究有关 (Gadosy 等人,2000)。

安全和危害

属性

IUPAC Name |

N-cyclopentyl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-6-3-7-11-10(9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECSNDXAVMVGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-3-nitropyridin-2-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2930132.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2930142.png)

![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2930143.png)

amine hydrochloride](/img/structure/B2930147.png)

![2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2930149.png)

![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2930150.png)

![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)